molecular formula C7H6INO B8052461 1-(3-Iodopyridin-2-yl)ethanone

1-(3-Iodopyridin-2-yl)ethanone

Cat. No.: B8052461
M. Wt: 247.03 g/mol
InChI Key: FLUABVGRUPXXLB-UHFFFAOYSA-N
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Description

1-(3-Iodopyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H6INO and a molecular weight of 247.03 g/mol It is characterized by the presence of an iodine atom attached to the pyridine ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodopyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the iodination of 2-acetylpyridine. The reaction typically employs iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodopyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products:

    Substitution Products: Various substituted pyridines.

    Oxidation Products: Pyridine carboxylic acids.

    Reduction Products: Pyridine alcohols.

    Coupling Products: Biaryl or alkyne-substituted pyridines.

Scientific Research Applications

1-(3-Iodopyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Iodopyridin-2-yl)ethanone involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. The ethanone group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and exert specific effects .

Comparison with Similar Compounds

1-(3-Iodopyridin-2-yl)ethanone can be compared with other iodinated pyridine derivatives, such as:

  • 1-(2-Iodopyridin-3-yl)ethanone
  • 1-(4-Iodopyridin-2-yl)ethanone
  • 1-(3-Iodopyridin-4-yl)ethanone

Uniqueness: The position of the iodine atom in this compound provides distinct reactivity and binding properties compared to its isomers. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

1-(3-iodopyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUABVGRUPXXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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